5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
Description
5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid (C₁₂H₉ClO₃S, MW 268.72) is a thiophene-based derivative featuring a chlorophenoxy methyl substituent at the 5-position of the thiophene ring. This compound is synthesized via multi-step organic reactions, often involving esterification, hydrazide formation, and cyclization processes . It is characterized by a purity >95% and is stored at +4°C . Thiophene derivatives are widely studied for their delocalized electronic structure, enabling applications in pharmaceuticals (e.g., antimicrobial agents, enzyme inhibitors) and materials science (e.g., luminescent materials) .
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZMBIETZGMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209779 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-82-4 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74556-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a carbonyl compound with elemental sulfur and a nitrile.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenol reacts with a thiophene derivative under basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenoxy group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 5-position of thiophene-2-carboxylic acid serves as a versatile site for functionalization. Key structural analogs and their properties are compared below:
<sup>a</sup>logP values indicate lipophilicity; higher values suggest better membrane permeability.
Key Observations:
- Bulkier Substituents : Pyrazole or piperidine groups (e.g., ) increase steric hindrance, possibly affecting binding affinity but improving metabolic stability.
- Polarity: The presence of -CN (cyano) or -SO₂NH- (sulfonamide) groups in analogs increases polarity, influencing solubility and target selectivity.
Biological Activity
5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉ClO₃S
- Molecular Weight : 268.716 g/mol
- CAS Number : 74556-82-4
The compound features a thiophene ring substituted with a chlorophenoxy group and a carboxylic acid, which contributes to its biological activity.
Antiviral Activity
Research indicates that thiophene-2-carboxylic acids, including this compound, exhibit potent inhibitory effects against Hepatitis C virus (HCV) polymerase. Structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring enhance antiviral potency. Specifically, this compound has been shown to inhibit HCV subgenomic RNA replication in Huh-7 hepatoma cells, highlighting its potential as an antiviral agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine production. It triggers the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, implicating it in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Biological Activity Overview
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the efficacy of various thiophene derivatives against HCV, revealing that modifications to the thiophene structure significantly impacted antiviral activity. The presence of the chlorophenoxy group was noted to enhance the interaction with viral targets .
- Inflammation Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in endothelial cells. The results indicated a significant increase in the expression of adhesion molecules and inflammatory cytokines, suggesting that this compound may play a role in vascular inflammation .
- Cytotoxic Potential : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Q & A
Q. Advanced Research Focus
- Chlorine Position : The 4-chlorophenoxy group enhances lipophilicity and membrane permeability compared to non-halogenated analogs .
- Thiophene vs. Furan Rings : Thiophene’s electron-rich system improves binding to aromatic residues in enzymes (e.g., glutathione reductase) .
- Carboxylic Acid Functionality : Critical for salt formation (e.g., sodium salts for improved bioavailability) and hydrogen bonding with biological targets .
What computational strategies predict interactions with protein targets, and how are docking results validated?
Q. Advanced Research Focus
- Molecular Docking : Tools like Mcule 1-Click Docking and COACH predict binding modes with oxidative stress-related proteins (e.g., glutathione reductase) .
- MD Simulations : Validate stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- Pharmacophore Modeling : Identifies essential moieties (e.g., carboxylic acid and chlorophenoxy groups) for activity .
How can researchers resolve contradictions in reported synthetic yields or biological data?
Q. Advanced Research Focus
- Yield Discrepancies : Compare reaction scales (e.g., 45% yield in small-scale vs. 77% in optimized bulk synthesis) and catalyst systems (e.g., Pd-mediated coupling vs. base-driven SN2) .
- Bioactivity Variability : Control for assay conditions (e.g., DPPH concentration, incubation time) and cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
